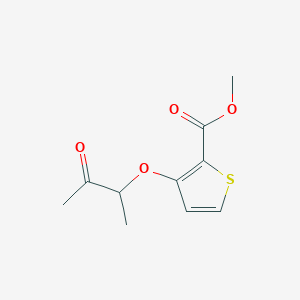

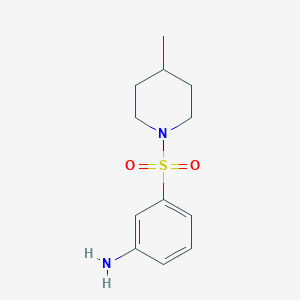

![molecular formula C6H7NO2 B2524285 4-Azaspiro[2.4]heptane-5,7-dione CAS No. 2016226-73-4](/img/structure/B2524285.png)

4-Azaspiro[2.4]heptane-5,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[2.4]heptane-5,7-dione, also known as ASHD, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. ASHD has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Application in Lipophilicity Modulation

4-Azaspiro compounds, such as azaspiro[3.3]heptanes, have been analyzed for their role in modifying lipophilicity in medicinal chemistry. Interestingly, the introduction of a spirocyclic center in these compounds can decrease the lipophilicity (measured as logD 7.4) compared to more conventional heterocycles like morpholines, piperidines, and piperazines. This alteration in lipophilicity can be attributed to changes in basicity brought about by the addition of a spirocyclic center, although the specific impact varies with different structural modifications. Despite these properties, azaspiro[3.3]heptanes may not always serve as suitable bioisosteres for morpholines, piperidines, and piperazines due to significant changes in molecular geometry when not used as terminal groups (Degorce, Bodnarchuk, & Scott, 2019).

Role in Antibacterial and Antitumor Activities

4-Azaspiro compounds have been explored for their antibacterial and antitumor potentials. Specifically, certain derivatives have demonstrated potent antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as atypical strains. They have also shown promise in vivo for treating murine pneumonia models caused by multidrug-resistant pathogens (Odagiri et al., 2013). Furthermore, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have exhibited significant anticancer activity against various human cancer cell lines, indicating potential as therapeutic agents (Yang et al., 2019).

Contributions to Drug Design

In the realm of drug design, 4-Azaspiro compounds contribute significantly. They have been integrated into the structural design of selective inhibitors, such as dopamine D3 receptor (D3R) antagonists. These compounds have been characterized for their selectivity, pharmacokinetic properties, and potential for development based on favorable profiles in toxicological and other preliminary studies (Micheli et al., 2016). Additionally, the diversity-oriented synthesis of azaspirocycles provides a platform for the rapid generation of functionally diverse molecules, further enriching the drug discovery process by offering a range of novel and relevant scaffolds (Wipf, Stephenson, & Walczak, 2004).

properties

IUPAC Name |

4-azaspiro[2.4]heptane-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-3-5(9)7-6(4)1-2-6/h1-3H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNPJWLDVNQCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(=O)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)